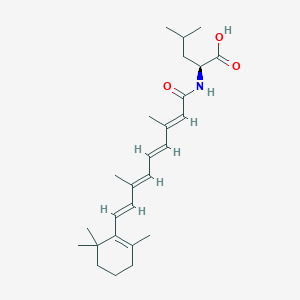
Rti 82
Overview
Description
4’-Azido-3’-iodophenylethyl 3-(4-chlorophenyl)-tropane-2-carboxylate is a synthetic compound that belongs to the class of tropane derivatives. Tropane derivatives are known for their significant pharmacological activities, particularly in the modulation of neurotransmitter systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Azido-3’-iodophenylethyl 3-(4-chlorophenyl)-tropane-2-carboxylate involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tropane Ring: The tropane ring is synthesized through a series of cyclization reactions.
Introduction of the Azido and Iodo Groups: The azido and iodo groups are introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the tropane carboxylate with 4’-Azido-3’-iodophenylethyl alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4’-Azido-3’-iodophenylethyl 3-(4-chlorophenyl)-tropane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The iodo group can be reduced to form deiodinated derivatives.
Substitution: The azido and iodo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide and potassium iodide.
Major Products
The major products formed from these reactions include nitro derivatives, deiodinated derivatives, and various substituted tropane derivatives .
Scientific Research Applications
4’-Azido-3’-iodophenylethyl 3-(4-chlorophenyl)-tropane-2-carboxylate has several scientific research applications:
Neuroscience Research: It is used as a photoaffinity ligand for studying dopamine and serotonin transporters.
Pharmacological Studies: The compound is used to investigate the binding sites and mechanisms of action of various neurotransmitter transporters.
Medicinal Chemistry: It serves as a lead compound for the development of new drugs targeting neurotransmitter systems.
Mechanism of Action
The compound exerts its effects by binding to the dopamine and serotonin transporters. This binding inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. The azido group allows for photoaffinity labeling, which helps in identifying the binding sites and understanding the molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Azido-3-iodophenylmethyl 3-(4-chlorophenyl)-tropane-2-carboxylate
- 4-Azido-3-iodophenylethyl 3-(4-fluorophenyl)-tropane-2-carboxylate
- 4-Azido-3-iodophenylethyl 3-(4-bromophenyl)-tropane-2-carboxylate
Uniqueness
4’-Azido-3’-iodophenylethyl 3-(4-chlorophenyl)-tropane-2-carboxylate is unique due to its specific combination of azido and iodo groups, which allows for versatile chemical modifications and photoaffinity labeling. This makes it a valuable tool in neuroscience research for studying neurotransmitter transporters.
Properties
IUPAC Name |
2-(4-azido-3-iodophenyl)ethyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClIN4O2/c1-29-17-7-9-21(29)22(18(13-17)15-3-5-16(24)6-4-15)23(30)31-11-10-14-2-8-20(27-28-26)19(25)12-14/h2-6,8,12,17-18,21-22H,7,9-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEYQHAJVMQAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OCCC4=CC(=C(C=C4)N=[N+]=[N-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClIN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931196 | |
| Record name | 2-(4-Azido-3-iodophenyl)ethyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141782-67-4 | |
| Record name | RTI 82 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141782674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Azido-3-iodophenyl)ethyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680081.png)

![Butanoic acid, 2-[[[5-[4-[(dimethylamino)sulfonyl]phenyl]-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy]-4-hydroxy-](/img/structure/B1680086.png)

![Urea, N-(5-chloro-2-hydroxyphenyl)-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B1680088.png)





